2,3-Bis(3-methoxyphenyl)-1-benzofuran
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Overview
Description
2,3-Bis(3-methoxyphenyl)benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This particular compound is notable for its two methoxyphenyl groups attached at the 2 and 3 positions of the benzofuran core. Benzofurans are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-methoxyphenyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives, including 2,3-Bis(3-methoxyphenyl)benzofuran, often employs scalable synthetic routes that ensure high purity and yield. These methods may include catalytic processes and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(3-methoxyphenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxyphenyl groups or the benzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
2,3-Bis(3-methoxyphenyl)benzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-methoxyphenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anti-tumor effects could involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Indole: Contains a nitrogen atom in the heterocyclic ring and is known for its broad biological activities.
Uniqueness: 2,3-Bis(3-methoxyphenyl)benzofuran is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to benzothiophene and indole, it may exhibit different pharmacological profiles and synthetic accessibility .
Properties
CAS No. |
61078-00-0 |
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Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,3-bis(3-methoxyphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H18O3/c1-23-17-9-5-7-15(13-17)21-19-11-3-4-12-20(19)25-22(21)16-8-6-10-18(14-16)24-2/h3-14H,1-2H3 |
InChI Key |
HQNZXPUXQOZMFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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